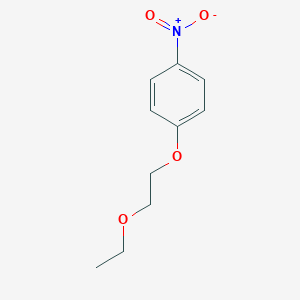

1-(2-Ethoxyethoxy)-4-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2-Ethoxyethoxy)-4-nitrobenzene” seems to be a derivative of 2-(2-Ethoxyethoxy)ethanol, also known under many trade names, is the organic compound with the formula CH3CH2OCH2CH2OCH2CH2OH . It is a colorless liquid .

Synthesis Analysis

2-(2-Ethoxyethoxy)ethanol is produced by the ethoxylation of ethanol (CH3CH2OH) .Molecular Structure Analysis

The molecular structure of 2-(2-Ethoxyethoxy)ethanol is CH3CH2OCH2CH2OCH2CH2OH .Physical And Chemical Properties Analysis

2-(2-Ethoxyethoxy)ethanol has a molar mass of 134.175 g·mol −1, a melting point of −76 °C, and a boiling point of 196 to 202 °C .Applications De Recherche Scientifique

Ethoxylation and Kinetics Studies Research has focused on the synthesis and kinetic studies of ethoxy derivatives, including 1-(2-Ethoxyethoxy)-4-nitrobenzene. For instance, the ethoxylation of p-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation conditions demonstrated the efficacy of using phase-transfer catalysts and ultrasound in nucleophilic substitution reactions, highlighting the kinetic aspects influenced by various factors such as catalyst amount, agitation speed, and temperature (Wang & Rajendran, 2007).

Synthesis of Nitroaromatic Compounds The compound has been implicated in the synthesis of nitroaromatic compounds, which serve as intermediates in the production of various chemicals and pharmaceuticals. A notable application is in the synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via synergistic rhodium/copper catalysis, emphasizing the utility of nitroaromatic compounds in complex organic syntheses (Wang & Li, 2016).

Ultrasound-Assisted Synthesis Another significant application is in the ultrasound-assisted synthesis of nitro aromatic ethers, such as 1-butoxy-4-nitrobenzene. This method uses a multi-site phase-transfer catalyst and ultrasound irradiation, showcasing an innovative approach to synthesizing nitroaromatic ethers with enhanced reaction rates and efficiency (Harikumar & Rajendran, 2014).

Electron-Transfer Kinetics The electron-transfer kinetics of nitroxide radicals derived from nitrobenzene compounds have been explored, highlighting their potential as high power-rate electrode-active materials. This research underscores the importance of such compounds in the development of advanced materials for energy storage applications (Suga et al., 2004).

Catalysis and Electrochemical Applications Further, the electrochemical degradation of nitrobenzene using oxygen-diffusion cathodes has been studied, providing insights into the catalytic effects of metal ions and light on the degradation process. This research contributes to our understanding of the environmental remediation of nitrobenzene pollutants (Brillas et al., 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1-(2-Ethoxyethoxy)-4-nitrobenzene, also known as Diethylene glycol diethyl ether, is Acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .

Mode of Action

It is known that after administration of high doses,ethoxyacetic acid is formed in vivo, which can induce damage to the testes and hemolysis of red blood cells .

Biochemical Pathways

It is known to play a role in peptidoglycan recycling by cleaving the terminal beta-1,4-linked n-acetylglucosamine (glcnac) from peptide-linked peptidoglycan fragments, giving rise to free glcnac .

Pharmacokinetics

It is known that it is readily absorbed through the skin and gastrointestinal tract and is metabolized to form 2-(2-ethoxyethoxy)acetic acid, which is eliminated with the urine .

Result of Action

It is known that its metabolite, ethoxyacetic acid, can induce damage to the testes and cause hemolysis of red blood cells .

Action Environment

It is known that shifts in benthic community composition could disproportionately impact local marine chemistry and affect how ecosystems contribute to broader bvoc emissions .

Propriétés

IUPAC Name |

1-(2-ethoxyethoxy)-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-2-14-7-8-15-10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJZECWEVORKHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethoxyethoxy)-4-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2878820.png)

![2-Methyl-4-[4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]-1,3-oxazole](/img/structure/B2878821.png)

![ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2878822.png)

![N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-N-(2-thienylmethylene)amine](/img/structure/B2878823.png)

![3-(4-fluorophenyl)-1-(2-morpholino-2-oxoethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2878825.png)

![[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2878828.png)

![(3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2878834.png)

![[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/no-structure.png)